molecular formula C17H20ClN3O3 B2833399 4-(2-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-85-6

4-(2-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2833399
CAS RN: 946372-85-6
M. Wt: 349.82
InChI Key: HIHHUFMGKRBPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

  • Studies have focused on the crystallization and molecular structure of pyrrolopyrimidine derivatives, revealing insights into their hydrogen bonding patterns and crystal packing arrangements. This information is crucial for understanding the compound's physical and chemical properties, which could be relevant for designing new materials with specific characteristics (Low et al., 2004).

Photoluminescence and Electronic Applications

  • Pyrrolopyrimidine compounds have been synthesized and investigated for their photoluminescent properties, making them potential candidates for electronic applications. For example, conjugated polymers containing pyrrolopyrimidine units have shown strong photoluminescence, suggesting their use in electronic devices (Beyerlein & Tieke, 2000).

Synthetic Chemistry and Derivatives Formation

  • Research has been conducted on the synthesis of various pyrrolopyrimidine derivatives, exploring different synthetic routes and the formation of novel compounds. This work is essential for expanding the chemical space of pyrrolopyrimidine-based molecules, potentially leading to new drugs or materials with unique properties (Mulholland, Foster, & Haydock, 1972).

Organic Synthesis and Medicinal Chemistry

  • The synthesis and study of pyrrolopyrimidine derivatives have also been explored for their potential medicinal chemistry applications. Some derivatives have been investigated for their antibacterial properties, indicating the potential of these compounds in developing new therapeutic agents (Sheikh, Ingle, & Juneja, 2009).

Electron Transport and Solar Cell Applications

  • Certain pyrrolopyrimidine derivatives have been synthesized for use as electron transport layers in polymer solar cells. These materials contribute to improving the efficiency of solar cells by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).

properties

IUPAC Name

4-(2-chlorophenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-2-24-9-5-8-21-10-13-14(16(21)22)15(20-17(23)19-13)11-6-3-4-7-12(11)18/h3-4,6-7,15H,2,5,8-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHHUFMGKRBPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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